molecular formula C28H60N2O4 B12720738 2-(Diethylamino)ethanol;morpholine;octadecanoic acid CAS No. 70750-10-6

2-(Diethylamino)ethanol;morpholine;octadecanoic acid

Cat. No.: B12720738
CAS No.: 70750-10-6
M. Wt: 488.8 g/mol
InChI Key: BUIGCFWRKZJBQW-UHFFFAOYSA-N
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Description

Properties

CAS No.

70750-10-6

Molecular Formula

C28H60N2O4

Molecular Weight

488.8 g/mol

IUPAC Name

2-(diethylamino)ethanol;morpholine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C6H15NO.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3;5H,1-4H2

InChI Key

BUIGCFWRKZJBQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO.C1COCCN1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The combination of 2-(diethylamino)ethanol and morpholine is significant in drug design due to their ability to enhance solubility and bioavailability of pharmaceutical compounds. For instance, morpholine derivatives are often used as intermediates in synthesizing various therapeutic agents.

Case Study: Antineoplastic Agents
Morpholine derivatives have been studied for their role in enhancing the efficacy of antineoplastic agents like 5-fluorouracil. The substitution of certain groups can modify the metabolic pathways of these drugs, leading to improved therapeutic outcomes .

2. Central Nervous System Effects
Research indicates that 2-(diethylamino)ethanol can influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Its rapid absorption and distribution in the body allow it to exert effects on the central nervous system effectively .

Industrial Applications

1. Coatings and Paints
The compound is utilized in the formulation of paints and coatings due to its properties as a surfactant and emulsifier. It enhances the stability and performance of these products.

Table 1: Industrial Uses of 2-(Diethylamino)ethanol

ApplicationDescription
Rust PreventivesUsed to inhibit corrosion in metals
Surface Active AgentsImproves wetting and spreading
Cleaning AgentsEffective in removing contaminants

2. Polymer Production
As an intermediate in polymer chemistry, this compound is used in producing polyurethane elastomers, which are vital in manufacturing flexible foams, adhesives, and coatings .

Environmental Applications

1. Biodegradability Studies
The environmental impact of 2-(diethylamino)ethanol has been assessed, revealing that it is readily biodegradable. This property is crucial for its use in products that may enter ecosystems .

2. Acid Gas Removal
Morpholine derivatives are employed in processes for removing acid gases from industrial emissions. Their efficiency in capturing CO₂ and other pollutants makes them valuable in environmental protection strategies .

Comparison with Similar Compounds

2-(Diethylamino)ethanol

Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol Properties: A colorless liquid with a weak ammonia odor, soluble in water and ethanol. It is chemically stable and acts as a weak base due to its tertiary amine group. Applications:

  • Pharmaceuticals : Precursor for the synthesis of procaine (a local anesthetic) .
  • Industrial Use : Corrosion inhibitor in steam systems, pH stabilizer, and catalyst in polymer synthesis .
  • Chromatography : Key component in DEAE-cellulose resins for protein and DNA purification .

Octadecanoic Acid (Stearic Acid)

Molecular Formula : C₁₈H₃₆O₂
Molecular Weight : 284.48 g/mol
Properties : A saturated fatty acid with a melting point of 69.3°C. Insoluble in water but soluble in organic solvents.
Applications :

  • Cosmetics and Soaps : Used as an emulsifier and thickening agent .
  • Industrial Lubricants : Component in metalworking fluids and surfactants .
  • Natural Sources : Found in plant extracts (e.g., Ficus hirta, Hypericum ascyron) and insect metabolites .

Comparison with Similar Compounds

2-(Diethylamino)ethanol vs. Other Ethanolamines

Property 2-(Diethylamino)ethanol Ethanolamine (2-Aminoethanol) 2-(Dimethylamino)ethanol
Molecular Formula C₆H₁₅NO C₂H₇NO C₄H₁₁NO
Basicity (pKₐ) ~9.7 ~9.5 ~9.0
Applications Procaine synthesis, DEAE resins Gas scrubbing, surfactants Corrosion inhibition, pH control
Toxicity Moderate (skin/eye irritation) Moderate (similar) Lower volatility, reduced toxicity

Key Differences :

  • Structure: 2-(Diethylamino)ethanol has bulkier diethyl groups, enhancing its lipophilicity compared to ethanolamine. This property makes it more effective in ion-exchange chromatography .
  • Functionality: Unlike ethanolamine, 2-(Diethylamino)ethanol absorbs CO₂, enabling its use in gas treatment .

Octadecanoic Acid vs. Other Fatty Acids

Property Octadecanoic Acid Hexadecanoic Acid (Palmitic) 1-Octadecanol
Molecular Formula C₁₈H₃₆O₂ C₁₆H₃₂O₂ C₁₈H₃₈O
Melting Point 69.3°C 63°C 58–60°C
Solubility Insoluble in water Similar Insoluble in water
Applications Soaps, lubricants Food additives, cosmetics Surfactants, emollients

Key Differences :

  • Chain Length vs. Saturation: Octadecanoic acid (C18) has a higher melting point than palmitic acid (C16) due to increased van der Waals forces . Unsaturated analogs like oleic acid (C18:1) have lower melting points due to kinked chains.
  • Functional Groups: 1-Octadecanol (an alcohol) lacks the carboxylic acid group, making it less reactive but more suitable as a non-ionic surfactant .

Research Findings

2-(Diethylamino)ethanol in Industrial and Pharmaceutical Contexts

  • CO₂ Absorption: Demonstrates moderate CO₂ capture efficiency compared to specialized amines like monoethanolamine (MEA), but its stability makes it suitable for long-term industrial use .
  • Drug Synthesis: Critical for procaine production, outperforming simpler ethanolamines in yielding bioactive derivatives .

Limitations

    Biological Activity

    The compound 2-(Diethylamino)ethanol; morpholine; octadecanoic acid is a complex organic molecule with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in scientific and medical research. The focus will be on the individual components—2-(diethylamino)ethanol, morpholine, and octadecanoic acid—and their combined effects.

    Chemical Structure and Properties

    The compound can be represented by the following molecular formula:

    Component Molecular Formula Molecular Weight
    2-DiethylaminoethanolC6H15NO115.19 g/mol
    MorpholineC4H9NO87.12 g/mol
    Octadecanoic AcidC18H36O2284.48 g/mol
    Combined Compound C28H60N2O4476.78 g/mol

    1. 2-Diethylaminoethanol

    2-Diethylaminoethanol is known for its role as a corrosion inhibitor and a potential therapeutic agent. Its biological activity includes:

    • Absorption and Distribution : Rapidly absorbed via oral and dermal routes, widely distributed in tissues, primarily excreted unchanged via urine .
    • Toxicity : The LD50 in rats is approximately 1320 mg/kg, with reported symptoms including dyspnea and mucous membrane irritation .
    • Metabolism : Major metabolites include diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide .

    2. Morpholine

    Morpholine is a cyclic amine utilized in various industrial applications and has notable biological effects:

    • Mechanism of Action : Morpholine derivatives can act as inhibitors of certain enzymes, influencing metabolic pathways.
    • Toxicological Profile : Morpholine has shown low acute toxicity but can cause irritation to the respiratory tract and skin upon exposure .

    3. Octadecanoic Acid

    Also known as stearic acid, octadecanoic acid is a saturated fatty acid with significant biological relevance:

    • Biological Roles : It plays a crucial role in cellular membrane structure and function, influencing lipid metabolism and cell signaling pathways.
    • Health Implications : While generally recognized as safe, excessive intake may contribute to cardiovascular issues due to its saturated nature.

    Study on Toxicity and Metabolism

    A study involving the administration of 2-diethylaminoethanol to rats demonstrated that it was rapidly absorbed and metabolized, with significant concentrations found in the liver. The biological half-life was determined to be approximately 19 hours for higher doses .

    Research on Morpholine Derivatives

    Research has indicated that morpholine derivatives exhibit selective inhibition of certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in drug development .

    The mechanisms through which these compounds exert their biological effects include:

    • Enzyme Interaction : Both morpholine and diethylaminoethanol can interact with enzymes, modulating their activity which affects metabolic pathways.
    • Cell Membrane Interaction : Octadecanoic acid influences membrane fluidity and integrity, impacting cellular signaling and transport processes.

    Q & A

    Basic Research Questions

    Q. How should 2-(Diethylamino)ethanol (DEAE) be safely handled in laboratory settings?

    • Methodological Answer : DEAE is a flammable liquid (flash point: 51°C) with acute oral (LD₅₀: 1300 mg/kg in rats) and dermal toxicity (LD₅₀: 1109 mg/kg in rabbits). Use fume hoods for vapor control (vapor pressure: 1.9 hPa at 20°C), and store at 2–30°C in sealed containers. Personal protective equipment (PPE) including gloves and goggles is mandatory due to its corrosive nature (pH 11.5 at 100 g/L in water). Safety protocols should align with OSHA guidelines for flammable liquids (storage class code: 3) .

    Q. What is the role of octadecanoic acid in enhancing rhamnolipid biosynthesis?

    • Methodological Answer : Octadecanoic acid acts as a β-oxidation precursor in Pseudomonas aeruginosa when co-fed with glucose, doubling rhamnolipid yields. Use stable isotope tracing (e.g., octadecanoic acid-d₃₅) to track deuterium incorporation patterns. GC-MS analysis reveals dual lipid precursor sources: (1) de novo fatty acid synthesis (1 deuterium atom per chain) and (2) β-oxidation (15 deuterium atoms per chain). This approach confirms pathway contributions and optimizes substrate ratios .

    Q. How can DEAE be utilized as a catalyst in polymer synthesis?

    • Methodological Answer : DEAE serves as a pH stabilizer and catalyst in polyurethane and epoxy resin synthesis. Optimize reaction conditions by maintaining a basic pH (~11.5) to enhance nucleophilic reactivity. Monitor reaction kinetics via FTIR to track amine group participation in cross-linking reactions. Adjust DEAE concentration (typically 0.5–2.0 wt%) to balance catalytic efficiency and side reactions .

    Advanced Research Questions

    Q. What mechanisms explain DEAE’s enhancement of CO₂ absorption kinetics in amine-based solvents?

    • Methodological Answer : DEAE’s tertiary amine structure facilitates carbamate formation, accelerating CO₂ capture in blends with 1,4-butanediamine. Use stopped-flow spectroscopy to measure absorption rates at 298–333 K. Kinetic modeling reveals a second-order dependence on DEAE concentration, with activation energy lowered by 15–20% compared to primary amines. Optimize solvent viscosity and CO₂ loading capacity using Arrhenius plots .

    Q. How can isotope tracing resolve contradictions in lipid precursor sourcing during octadecanoic acid metabolism?

    • Methodological Answer : Contradictions arise from competing pathways (de novo synthesis vs. β-oxidation). Apply ¹³C-labeled glucose and deuterated octadecanoic acid in tandem. LC-MS/MS quantifies isotopic enrichment in rhamnolipid hydroxyalkanoic acid (HAA) chains. Gene expression assays (qRT-PCR) show 200–600× upregulation of rhlA/B genes, confirming pathway crosstalk. Data normalization to fadA (β-oxidation gene) expression clarifies precursor contributions .

    Q. What structural advantages does DEAE-stearate (2-(diethylamino)ethyl octadecanoate) offer in drug delivery systems?

    • Methodological Answer : The amphiphilic structure of DEAE-stearate (C₂₄H₄₉NO₂) enables pH-responsive micelle formation. Use dynamic light scattering (DLS) to monitor micelle size (10–50 nm) at physiological pH (7.4) versus acidic tumor microenvironments (pH 6.5). Fluorescence spectroscopy with pyrene probes confirms critical micelle concentrations (CMC) of 0.1–0.5 mM. In vitro assays demonstrate 80–90% drug encapsulation efficiency for hydrophobic agents like paclitaxel .

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